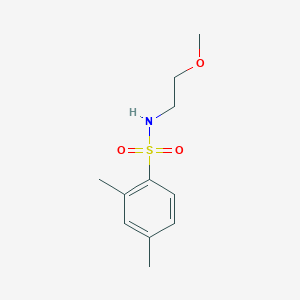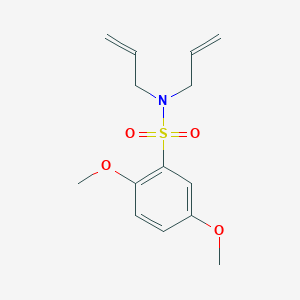![molecular formula C17H26N2O4S B5297069 N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)
N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen, UK. AM-251 is a potent and selective antagonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.
作用机制
AM-251 works by binding to the CB1 receptor and blocking the effects of cannabinoids. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. When activated by cannabinoids, the CB1 receptor can modulate a variety of physiological processes, including pain perception, appetite regulation, and mood. By blocking the CB1 receptor, AM-251 can prevent the effects of cannabinoids on these processes.
Biochemical and Physiological Effects
AM-251 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce pain perception, decrease food intake, and reduce the reinforcing effects of drugs of abuse. It has also been shown to have anti-inflammatory effects and to protect against ischemic injury in the brain.
实验室实验的优点和局限性
One advantage of using AM-251 in lab experiments is that it is a potent and selective antagonist of the CB1 receptor, allowing researchers to study the effects of cannabinoids without interference from the CB1 receptor. However, one limitation is that it is not specific to the CB1 receptor and can also bind to other receptors, such as the CB2 receptor and the sigma-1 receptor.
未来方向
There are several future directions for research involving AM-251. One area of interest is the role of the CB1 receptor in addiction and substance abuse. AM-251 has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that the CB1 receptor may be a target for the development of new treatments for addiction. Another area of interest is the role of the CB1 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. AM-251 has been shown to have neuroprotective effects in animal models, suggesting that it may have potential as a treatment for these diseases.
合成方法
AM-251 can be synthesized using a multi-step process. The first step involves the reaction of 2-methyl-4-nitrophenol with isopropylamine to form N-isopropyl-2-methyl-4-nitrophenylamine. This compound is then reacted with chloroacetyl chloride to form N-isopropyl-2-methyl-4-(chloroacetyl)phenylamine. The final step involves the reaction of this compound with sodium phenoxyacetate to form N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide.
科学研究应用
AM-251 has been used extensively in scientific research to study the role of the CB1 receptor in various physiological processes. It has been shown to be effective in blocking the effects of cannabinoids in animal models, allowing researchers to study the effects of cannabinoids on the body without interference from the CB1 receptor. AM-251 has been used in studies of pain perception, appetite regulation, and addiction.
属性
IUPAC Name |
2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)18-17(20)12-23-16-8-7-15(11-14(16)3)24(21,22)19-9-5-4-6-10-19/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWQONZOPDDEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-(propan-2-YL)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5296990.png)
![8-(2-chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5297011.png)
![N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5297014.png)
![2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5297015.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297021.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5297022.png)
![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5297052.png)
![4-(4-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5297063.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5297065.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297077.png)